molecular formula C23H22N4O3 B2754866 3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 863020-17-1

3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2754866
CAS No.: 863020-17-1
M. Wt: 402.454
InChI Key: WMGQAHBMBLTEEV-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine moietyThe imidazo[1,2-a]pyrimidine scaffold is known for its biological activity and has been explored for various therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the phenyl and benzamide groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-di

Properties

IUPAC Name

3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-29-20-10-9-17(14-21(20)30-4-2)22(28)25-18-8-5-7-16(13-18)19-15-27-12-6-11-24-23(27)26-19/h5-15H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGQAHBMBLTEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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